7-Hydroxy-DPAT hydrobromide

Description

Historical Context of Dopamine (B1211576) Receptor Agonist Development

The journey to understanding and manipulating the dopamine system began with the discovery of dopamine's role as a neurotransmitter and the subsequent identification of its deficiency in Parkinson's disease in the 1960s. pavilionhealthtoday.comnih.gov This led to the development of levodopa (B1675098) (L-DOPA), a dopamine precursor, which became a cornerstone of Parkinson's therapy. pavilionhealthtoday.comnih.gov However, the long-term use of L-DOPA was associated with motor complications, prompting the search for alternative therapeutic strategies. pavilionhealthtoday.com

The 1970s saw the introduction of the first dopamine agonists, such as apomorphine (B128758) and bromocriptine, which directly stimulate dopamine receptors. nih.govwikipedia.orgcambridge.org These early agonists were primarily ergot-derived and lacked specificity, activating multiple dopamine receptor subtypes and leading to a range of side effects. wikipedia.org The subsequent decades of research focused on developing non-ergot-derived agonists with improved receptor selectivity. wikipedia.org A pivotal moment in this endeavor was the cloning and characterization of distinct dopamine receptor subtypes, including the D1, D2, D3, D4, and D5 receptors. nih.govnih.gov This discovery paved the way for the design of compounds targeting specific receptor subtypes, offering the potential for more precise therapeutic interventions and a deeper understanding of the distinct roles of each receptor. The development of partial agonists like aripiprazole (B633) and brexpiprazole (B1667787) for the D2 receptor further expanded the therapeutic landscape. nih.gov

Significance of Dopamine D3 Receptor Agonists in Neurobiological Research

The dopamine D3 receptor, discovered in 1990, quickly became a subject of intense research due to its unique distribution and pharmacological properties. nih.govnih.gov Unlike the more abundant D2 receptors, D3 receptors are primarily located in limbic areas of the brain, regions associated with emotion, motivation, and reward. nih.govnih.gov This distinct localization has implicated the D3 receptor in a variety of neurological and psychiatric conditions, including Parkinson's disease, drug addiction, schizophrenia, and depression. nih.govwikipedia.org

Overview of R(+)-7-Hydroxy-DPAT Hydrobromide as a Selective Research Tool

R(+)-7-Hydroxy-DPAT hydrobromide is a synthetic compound that acts as a dopamine receptor agonist with a notable preference for the D3 receptor subtype. wikipedia.org Its value as a research tool lies in its ability to selectively activate D3 receptors, allowing for the investigation of their specific physiological and behavioral roles. nih.gov The R-(+)-enantiomer of 7-OH-DPAT exhibits a significantly higher affinity for cloned human dopamine D3 receptors compared to D2 receptors. nih.gov

The selectivity of R(+)-7-OH-DPAT for the D3 receptor has been demonstrated in various studies. For example, it has been shown to inhibit locomotion in wild-type mice under novel environmental conditions, an effect that is absent in D3 receptor knockout mice, indicating that this behavioral response is mediated by the D3 receptor. nih.gov Research has also shown that R(+)-7-OH-DPAT can decrease dopamine release and induce specific behaviors like yawning in rats, effects that are thought to be mediated by D3 receptors. nih.gov

It is important to note that while R(+)-7-OH-DPAT is a powerful tool, its selectivity is not absolute and can be dose-dependent. biocrick.com At higher concentrations, it can also interact with D2 receptors. biocrick.comtocris.com Nevertheless, when used under carefully controlled experimental conditions, R(+)-7-OH-DPAT hydrobromide remains an invaluable ligand for probing the function of the dopamine D3 receptor and its involvement in various neurological processes. nih.gov

Compound Information

| Compound Name | Other Names |

| R(+)-7-Hydroxy-DPAT hydrobromide | R(+)-7-Hydroxy-N,N-dipropyl-2-aminotetralin hydrobromide |

| 7-OH-DPAT | 7-hydroxy-2-(di-N-propylamino)-tetralin; 7-Hydroxy-N,N-dipropyl-2-aminotetralin |

| Levodopa | L-DOPA |

| Apomorphine | |

| Bromocriptine | |

| Aripiprazole | |

| Brexpiprazole | |

| Raclopride | |

| Nafadotride | |

| Reserpine | |

| Haloperidol | |

| Fluphenazine | |

| Amphetamine | |

| Quinpirole | |

| (+)-PHNO | |

| PD 128907 | |

| SKF38393 | |

| S(-)-eticlopride | |

| BW 737C | |

| Nomifensine | |

| SB277011A | |

| Desipramine |

Receptor Binding Affinity of 7-OH-DPAT

| Receptor | Ki (nM) |

| Dopamine D3 | ~1 tocris.com, 0.78 |

| Dopamine D2 | 10 tocris.com, 61 |

| Dopamine D4 | 650 tocris.com, 5,300 |

| Dopamine D1 | ~5000 tocris.com, 650 |

Ki represents the inhibition constant, a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher affinity.

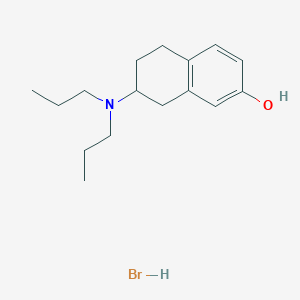

Structure

2D Structure

Properties

IUPAC Name |

7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO.BrH/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNDMTWHRYECKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60936174 | |

| Record name | 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76135-30-3, 159795-63-8 | |

| Record name | 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (�±)-7-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular and Cellular Pharmacology of R + 7 Hydroxy Dpat Hydrobromide

Dopamine (B1211576) Receptor Subtype Selectivity and Affinity Profiling

The pharmacological profile of R(+)-7-Hydroxy-DPAT is distinguished by its marked selectivity for the dopamine D3 receptor over other dopamine receptor subtypes. This selectivity is a key attribute that has driven its use in elucidating the specific functions of the D3 receptor.

Binding affinity studies are crucial for characterizing the interaction of a ligand with its receptor targets. For R(+)-7-Hydroxy-DPAT, these studies consistently demonstrate a superior affinity for the D3 receptor. In transfected Chinese hamster ovary (CHO) cells, the R-(+)-isomer of 7-OH-DPAT shows a subnanomolar affinity for human D3 receptors (Ki = 0.57 nM). nih.gov Its affinity for D2, D4, and D1 receptors is significantly lower, by approximately 100-fold, 1000-fold, and 10,000-fold, respectively. biocrick.com Another study reported similar high selectivity, with Ki values of 0.78 nM for D3 receptors, compared to 61 nM for D2, 650 nM for D1, and 5,300 nM for D4 receptors. This notable difference in binding affinity underscores the compound's value as a D3-selective tool. The S-(-)-enantiomer, in contrast, exhibits considerably lower affinity for both D2 and D3 subtypes, highlighting the stereospecificity of this interaction. nih.gov

Comparative Binding Affinities (Ki, nM) of R(+)-7-Hydroxy-DPAT

| Receptor Subtype | Ki (nM) | Ki (nM) nih.gov |

|---|---|---|

| Dopamine D3 | 0.78 | 0.57 |

| Dopamine D2 | 61 | >57 |

| Dopamine D1 | 650 | - |

| Dopamine D4 | 5,300 | - |

Radioligand binding assays are a fundamental technique used to determine the affinity and selectivity of compounds like R(+)-7-Hydroxy-DPAT for their receptors. These assays involve the use of a radiolabeled ligand that binds to the receptor of interest. The affinity of an unlabeled compound is then determined by its ability to displace the radioligand.

The characterization of dopamine receptor binding often employs tritiated ([³H]) or iodinated ([¹²⁵I]) radioligands. For instance, [³H]7-OH-DPAT itself has been used as a selective radioligand to identify and map the distribution of D3 receptors in the brain. biocrick.com Other common radioligands used in competition binding assays to characterize D2-like receptors include antagonists like [³H]-Spiperone and [³H]raclopride. frontiersin.orgmdpi.com

The general procedure for a competition binding assay involves incubating membranes from cells expressing a specific dopamine receptor subtype (e.g., D3-expressing CHO or HEK293 cells) with a fixed concentration of a suitable radioligand. frontiersin.orgmdpi.com Increasing concentrations of the unlabeled test compound, such as R(+)-7-Hydroxy-DPAT, are added to compete for binding with the radioligand. Non-specific binding is determined in the presence of a high concentration of a standard, non-radiolabeled drug (e.g., haloperidol). frontiersin.org After incubation, the bound radioactivity is separated from the unbound, typically by rapid filtration, and the amount of bound radioligand is quantified using a scintillation counter. mdpi.com The data are then analyzed to calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. frontiersin.org

Functional Agonism at the Dopamine D3 Receptor

Beyond simply binding to the D3 receptor, R(+)-7-Hydroxy-DPAT acts as a functional agonist, meaning it activates the receptor and initiates a cellular response. The D3 receptor is a member of the D2-like family of dopamine receptors, which are G protein-coupled receptors (GPCRs). uni-regensburg.de

Activation of D2-like receptors, including the D3 subtype, typically leads to the inhibition of adenylyl cyclase through coupling with Gαi/o proteins. uni-regensburg.de This coupling can be assessed using various functional assays. One common method is the [³⁵S]GTPγS binding assay. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα proteins upon receptor activation by an agonist. An increase in [³⁵S]GTPγS binding in the presence of an agonist indicates G protein activation. R(+)-7-Hydroxy-DPAT has been shown to stimulate [³⁵S]GTPγS binding in cells expressing D3 receptors, confirming its agonist activity at the G protein level.

Dopamine receptor agonists are categorized as either full or partial agonists. While dopamine itself acts as a full agonist at the D3 receptor, many synthetic ligands, including some aminotetralin derivatives, may act as partial agonists, eliciting a response that is lower than that of the endogenous ligand. mdpi.com The functional activity of R(+)-7-Hydroxy-DPAT as a D3 receptor agonist has been demonstrated to inhibit dopamine release, a characteristic effect mediated by D3 autoreceptors. nih.govnih.gov

Another method to assess the functional consequences of D3 receptor activation is through calcium mobilization assays, often performed in human embryonic kidney 293 (HEK293) cells engineered to express the receptor. nih.gov While D3 receptors primarily couple to Gαi/o proteins, which are not classically linked to calcium release, GPCR signaling is complex. uni-regensburg.denih.gov Activation of Gαi/o can lead to the release of Gβγ subunits, which in turn can activate phospholipase Cβ (PLCβ), leading to the production of inositol (B14025) trisphosphate (IP₃) and subsequent release of calcium from intracellular stores. nih.gov

In HEK293 cells expressing the human D3 receptor, R(+)-7-Hydroxy-DPAT has been shown to increase intracellular calcium mobilization. This effect can be quantified using fluorescent calcium indicators, such as Fluo-4, in a Fluorometric Imaging Plate Reader (FLIPR) assay. Studies have reported that 7-hydroxy DPAT increases calcium mobilization in these cells with an EC₅₀ value of 13.5 nM, providing a quantitative measure of its functional potency as a D3 agonist.

The primary signal transduction pathway for D3 receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. uni-regensburg.de This is a direct consequence of coupling to Gαi/o proteins. This inhibitory effect on cAMP production is a hallmark of D3 receptor agonism and can be measured in vitro using various assay formats in cell lines expressing the receptor.

In addition to the canonical Gαi/cAMP pathway, D3 receptor activation can trigger other signaling cascades. As mentioned, the Gβγ subunits released upon G protein activation can stimulate PLCβ and subsequent calcium signaling. nih.gov Furthermore, D3 receptor activation can modulate the activity of other signaling proteins, such as mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK). These downstream pathways contribute to the diverse cellular and physiological effects of D3 receptor agonists. Studies using R(+)-7-Hydroxy-DPAT in various in vitro systems, from brain slices to transfected cell lines, have been instrumental in dissecting these complex signaling networks. nih.gov For example, the compound's ability to inhibit tuberoinfundibular dopaminergic neurons is believed to be mediated through its action on D3 receptors, demonstrating a functional downstream effect of receptor activation. nih.gov

Dopamine Reuptake Inhibition and Presynaptic Modulation

The pharmacological activity of R(+)-7-Hydroxy-N,N-di-n-propyl-2-aminotetralin (R(+)-7-OH-DPAT) hydrobromide involves significant presynaptic modulation of the dopamine system. This modulation primarily stems from its function as a potent agonist at dopamine D2-like receptors, particularly the D3 subtype, which are crucial in regulating dopamine synthesis and release. nih.govnih.gov The compound's effects are not attributed to the inhibition of the dopamine transporter but rather to its interaction with presynaptic autoreceptors that govern dopaminergic neurotransmission.

Contrary to compounds that act as dopamine reuptake inhibitors, the primary presynaptic mechanism of R(+)-7-OH-DPAT does not involve direct interaction with or inhibition of the dopamine transporter (DAT). Instead, its effects are mediated through the activation of presynaptic dopamine D2 and D3 autoreceptors. nih.govnih.gov These autoreceptors are a key component of the negative feedback loop that controls dopamine homeostasis.

Activation of these D2/D3 autoreceptors by R(+)-7-OH-DPAT initiates a cascade of intracellular events that leads to a reduction in the synthesis and release of dopamine from the presynaptic terminal. nih.gov Research indicates that the compound inhibits the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, and reduces the accumulation of dihydroxyphenylalanine (DOPA), the precursor to dopamine. nih.gov This action effectively decreases the amount of dopamine available for release into the synapse. Studies have demonstrated that these effects can be blocked by D2 receptor antagonists, confirming the receptor-mediated pathway of this presynaptic inhibition. nih.gov

Consistent with its role as a D2/D3 autoreceptor agonist, R(+)-7-OH-DPAT exerts a significant inhibitory effect on dopamine release in the striatum, a brain region critical for motor control and reward. nih.govnih.gov In vivo and in vitro studies have consistently shown that administration of 7-OH-DPAT leads to a dose-dependent decrease in the extracellular levels of dopamine in striatal areas, including the nucleus accumbens. nih.gov

Interestingly, the inhibition of stimulated dopamine release by 7-OH-DPAT has been shown to be biphasic. nih.gov This suggests the involvement of two distinct receptor sites with different affinities, believed to correspond to the high-affinity D3 receptor and the lower-affinity D2 receptor. nih.gov The high-affinity component is thought to mediate effects at lower concentrations of the agonist, while the low-affinity component contributes to the inhibition at higher concentrations. nih.gov This dual-receptor action underscores the compound's complex modulatory role on striatal dopamine dynamics. nih.govnih.gov

Table 1: Summary of Research Findings on the Effects of 7-OH-DPAT

| Study Focus | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Dopamine Synthesis | Rat forebrain tissue (in vitro & in vivo) | Inhibited tyrosine hydroxylase and DOPA accumulation via D2/D3 autoreceptor activation. | nih.gov |

| Stimulated Dopamine Release | Rat nucleus accumbens slices (in vitro) | Caused a biphasic, concentration-dependent inhibition of dopamine release, suggesting action at both D3 (high-affinity) and D2 (low-affinity) autoreceptors. | nih.gov |

| Striatal Dopamine Release | Anesthetized rats (in vivo) | Potently reduced electrically stimulated dopamine release in the nucleus accumbens. | nih.gov |

| Dopamine Metabolism | Ovariectomized, estrogen-primed rats (in vivo) | Lowered levels of the dopamine metabolite DOPAC in the median eminence. | nih.gov |

Neuroanatomical Distribution and Receptor Localization Studies

Regional Brain Distribution of Dopamine (B1211576) D3 Receptors Relevant to R(+)-7-Hydroxy-DPAT Hydrobromide Action

The efficacy and action of R(+)-7-OH-DPAT are intrinsically linked to the neuroanatomical distribution of dopamine D3 receptors. Unlike the more widespread D2 receptors, D3 receptors are concentrated in specific brain regions, primarily within the limbic system, which is associated with emotion, motivation, and cognitive functions. nih.govnsjbio.comthermofisher.com

Studies in both rodent and human brains have consistently identified high densities of D3 receptors in several key areas:

Limbic Striatum : The highest expression is found in limbic-associated areas of the striatum, particularly the nucleus accumbens and the islands of Calleja. nih.govnih.govnih.gov In contrast, the motor-related dorsal striatum (caudate-putamen) expresses D2 receptors at much higher levels. nih.govnih.gov

Globus Pallidus : D3 receptors are present in the globus pallidus, with studies identifying a mixture of D2 and D3 receptors. utoronto.ca

Substantia Nigra and Ventral Tegmental Area (VTA) : D3 receptors are found in these midbrain areas, where they can function as autoreceptors on dopamine neurons, regulating dopamine synthesis and release. nih.govnih.gov However, in the human brain, D3 receptors are reportedly almost absent in the VTA. nih.gov

Cerebellum : While not a primary site, D3 receptor mRNA and low-density binding sites have been detected in specific layers of the rat cerebellum. nih.govcolab.ws

The distinct distribution pattern of D3 receptors, with enrichment in limbic regions, suggests their critical role in modulating emotional and cognitive processes, which can be selectively probed using ligands like R(+)-7-OH-DPAT. nih.govnih.gov

Table 1: Regional Density of Dopamine D3 Receptors in Brain Tissue

| Brain Region | Species | Receptor Density (Bmax) | Technique/Radioligand | Reference |

|---|---|---|---|---|

| Nucleus Accumbens | Human | 165 ± 24 fmol/mg protein | Radioligand Binding ([125I]epidepride) | pnas.org |

| Caudate Nucleus | Human | 129.5 ± 18 fmol/mg protein (Total D2-like) | Radioligand Binding ([125I]epidepride) | pnas.org |

| Cerebellum (Molecular Layers 9 & 10) | Rat | ~3 fmol/mg protein | Autoradiography ([125I]S(-)5-OH-PIPAT) | nih.govcolab.ws |

| Striatum (Ventral) | Human | 61% D2 / 43% D3 | Radioligand Binding ([3H]raclopride & [3H]-(+)-PHNO) | utoronto.ca |

| Globus Pallidus | Human | 65% D2 / 35% D3 | Radioligand Binding ([3H]raclopride & [3H]-(+)-PHNO) | utoronto.ca |

Localization of D3 Receptors in Specific Neural Circuits

D3 receptors are integral components of specific neural pathways, particularly those governing reward and emotional behavior.

Limbic Brain Areas : The high concentration of D3 receptors in the limbic system underscores their importance in these circuits. nsjbio.comnih.gov The mesolimbic dopamine pathway, which originates in the ventral tegmental area (VTA) and projects to the nucleus accumbens, is heavily implicated in reward processing and motivation. numberanalytics.com D3 receptors are densely expressed in the nucleus accumbens, islands of Calleja, bed nucleus of the stria terminalis, and amygdala, positioning them to powerfully modulate the effects of dopamine within this circuit. nih.govnih.govpnas.org Activation of D3 receptors in these areas by agonists like R(+)-7-OH-DPAT is thought to influence reward-seeking behavior and emotional states. pnas.orgwustl.edu Furthermore, D3 receptors are found in the hippocampus and mammillary nuclei, areas involved in learning and memory. nih.govnih.gov

Rostral Raphe Pallidus Area : While the nucleus raphe is known to contain D2-like receptors, specific, detailed information localizing D3 receptors to the rostral raphe pallidus area is not extensively covered in the primary literature reviewed. pnas.org The raphe nuclei are the principal source of serotonin (B10506) in the brain, and interactions between the dopamine and serotonin systems are well-established, but the specific role of D3 receptors in the rostral raphe pallidus requires further dedicated investigation.

Studies using positron emission tomography (PET) with D3-preferring agonists have shown that receptor activation leads to changes in blood flow in the orbitofrontal cortex, cingulate gyrus, and thalamus, regions that are highly interconnected with the D3-rich limbic structures. pnas.orgwustl.edu This demonstrates that the influence of D3 receptor activation extends through complex neural circuits to affect higher-order cognitive and emotional processing.

Techniques for Receptor Identification and Characterization in Brain Tissue

A variety of sophisticated techniques are employed to identify the location and density of D3 receptors in the brain. These methods can be broadly categorized into those that detect the receptor protein itself and those that detect the genetic material (mRNA) that codes for the receptor.

Autoradiography : This is a widely used technique to visualize the distribution of receptors. It involves incubating thin slices of brain tissue with a radiolabeled ligand—a molecule that binds specifically to the receptor of interest. For D3 receptors, radioligands such as [3H]7-OH-DPAT, [125I]epidepride, and (+)-[3H]PD 128907 are used. pnas.orgnih.gov After incubation, the unbound ligand is washed away, and the tissue is exposed to a photographic film or a sensitive phosphor screen. The radiation emitted by the bound ligand creates an image, revealing the precise locations and density of the receptors. nih.gov This method allows for quantitative analysis of receptor density in different brain regions. nih.govcolab.ws

In Situ Hybridization (ISH) : This technique visualizes the cells that are actively producing the receptor. ISH uses a labeled probe (a small strand of nucleic acid) that is complementary to the messenger RNA (mRNA) sequence of the D3 receptor. nih.govnih.gov This probe hybridizes (binds) to the D3 receptor mRNA within the cells in a tissue slice. By detecting the labeled probe, researchers can identify the specific neurons that are synthesizing D3 receptors. nih.gov This provides complementary information to autoradiography, confirming that receptors detected by ligand binding are produced locally. nih.gov

Immunohistochemistry (IHC) : IHC uses antibodies that are specifically designed to recognize and bind to a part of the D3 receptor protein. researchgate.net The antibody is tagged with a fluorescent dye or an enzyme that produces a colored precipitate. When applied to brain tissue slices, the antibody labels the D3 receptors. nsjbio.com This allows for high-resolution visualization of the receptor's location on a subcellular level, for instance, determining whether it is on the cell body, dendrites, or axon terminals. nih.govresearchgate.net

Table 2: Overview of Techniques for D3 Receptor Characterization

| Technique | Target | Principle | Information Gained | Example Ligands/Probes | Reference |

|---|---|---|---|---|---|

| Autoradiography | Receptor Protein | A radiolabeled ligand binds to the receptor, and its decay is detected on film. | Location and density of receptor binding sites. | [3H]7-OH-DPAT, [125I]epidepride, (+)-[3H]PD 128907, [125I]S(-)5-OH-PIPAT | nih.govpnas.orgnih.gov |

| In Situ Hybridization (ISH) | Receptor mRNA | A labeled nucleic acid probe binds to the receptor's mRNA sequence. | Location of cells synthesizing the receptor. | 32P-labeled ribonucleic acid probes, digoxigenin-labeled riboprobes. | nih.govnih.govnih.gov |

| Immunohistochemistry (IHC) | Receptor Protein | A specific antibody, often tagged with a fluorescent or enzymatic label, binds to the receptor protein. | High-resolution anatomical location of the receptor protein within cells and tissues. | Polyclonal and monoclonal anti-D3 receptor antibodies. | nsjbio.comresearchgate.net |

Neurobiological Effects of R + 7 Hydroxy Dpat Hydrobromide in Preclinical Models

Effects on Locomotor Activity

The influence of R(+)-7-Hydroxy-DPAT hydrobromide on locomotor activity has been a key area of investigation in preclinical research, providing insights into its interaction with the dopamine (B1211576) system, particularly the D3 and D2 receptors.

Studies have demonstrated that R(+)-7-Hydroxy-DPAT hydrobromide can inhibit locomotion stimulated by a novel environment in wild-type mice. nih.gov This effect is attributed to the stimulation of the D3 dopamine receptor, which is predominantly expressed in limbic brain regions and is thought to play an inhibitory role in rodent locomotor behavior. nih.gov In contrast, the compound shows no measurable behavioral effect under the same conditions in D3 receptor knockout mice. nih.gov This key finding underscores the D3 receptor-selectivity of R(+)-7-Hydroxy-DPAT hydrobromide's inhibitory action on novelty-induced locomotion. nih.gov Interestingly, at low doses that are selective for the D3 receptor, the compound does not produce a behavioral effect in either wild-type or D3 receptor knockout mice that have become accustomed to the testing environment, suggesting that D3 receptor stimulation specifically dampens the locomotor response to novelty. nih.gov

Furthermore, R(+)-7-OH-DPAT administered subcutaneously at certain doses on its own did not produce significant locomotor activity in mice. nih.gov However, it was found to attenuate morphine-induced hyperlocomotion. nih.gov This attenuation was accompanied by a suppression of the morphine-induced increase in dopamine metabolites in the limbic forebrain, including the nucleus accumbens and olfactory tubercle. nih.gov These findings suggest that the activation of D3 receptors in the mesolimbic dopamine system may play a role in reducing the expression of morphine-induced hyperlocomotion. nih.gov

When compared to other D2-like agonists, the behavioral profile of R(+)-7-Hydroxy-DPAT hydrobromide reveals important distinctions. For instance, while it can enhance stereotyped behaviors induced by cocaine and the non-selective dopamine agonist apomorphine (B128758) after repeated administration, it attenuates the conditioned place preference (CPP) produced by cocaine. nih.gov This suggests a complex interaction with the reward and motor systems. The attenuation of cocaine-CPP is thought to involve the stimulation of D2/D3 autoreceptors in the mesolimbic pathway. nih.gov

In contrast, R(+)-7-Hydroxy-DPAT hydrobromide potentiates apomorphine-CPP, a phenomenon likely mediated by the stimulation of postsynaptic D2/D3 receptors. nih.gov Furthermore, it has been shown to attenuate the locomotion produced by high doses of apomorphine, an effect suggested to be mediated by the stimulation of postsynaptic D3 receptors in the mesolimbic pathway. nih.gov

Research on turning behavior in rats, induced by a combination of a D1 receptor agonist and 7-OH-DPAT in the nucleus accumbens shell, indicates that the contribution of 7-OH-DPAT to this behavior is exclusively due to its activation of dopamine D2 receptors, with no apparent role for D3 receptors. nih.gov Similarly, jaw movements elicited by a cocktail of a D1 agonist and 7-OH-DPAT in the nucleus accumbens shell are also attributed solely to the activation of D2 receptors. nih.gov

Table 1: Comparative Behavioral Effects of R(+)-7-Hydroxy-DPAT Hydrobromide with Other Dopamine Agonists

| Agonist | Behavioral Effect | Proposed Mechanism |

|---|---|---|

| R(+)-7-OH-DPAT | Attenuates cocaine-induced Conditioned Place Preference (CPP) | Stimulation of D2/D3 autoreceptors in the mesolimbic pathway nih.gov |

| R(+)-7-OH-DPAT | Potentiates apomorphine-induced CPP | Stimulation of postsynaptic D2/D3 receptors nih.gov |

| R(+)-7-OH-DPAT | Enhances cocaine- and apomorphine-induced stereotypies (repeated administration) | Not specified |

| R(+)-7-OH-DPAT | Attenuates high-dose apomorphine-induced locomotion | Stimulation of postsynaptic D3 receptors in the mesolimbic pathway nih.gov |

| Cocaine | Induces Conditioned Place Preference | Indirect dopamine agonist |

| Apomorphine | Induces Conditioned Place Preference and locomotion | Non-selective direct dopamine agonist |

Modulation of Social Behavior

The modulation of social behavior by R(+)-7-Hydroxy-DPAT hydrobromide has been explored in non-mammalian models, offering valuable insights into the role of the dopaminergic system in social interaction.

In zebrafish, a species known for its natural shoaling behavior, drugs that stimulate certain dopamine receptors have been found to increase sociability. thetransmitter.org R(+)-7-Hydroxy-DPAT hydrobromide is among the compounds that produce social stimulative effects in these models. thetransmitter.org Administration of the compound leads to an increased likelihood of the fish staying in close proximity to a transparent barrier separating them from conspecifics. thetransmitter.org This is accompanied by an increase in tail beating, rapid swimming, and more frequent and quicker turns, all indicative of heightened social engagement. thetransmitter.org The dopaminergic system is known to be involved in reward and social behavior in a variety of vertebrates, including zebrafish. nih.gov

Valproic acid (VPA) is an anti-seizure medication that, when used during pregnancy, has been linked to an increased risk of autism spectrum disorder (ASD). thetransmitter.orgmdpi.comnih.gov In zebrafish, exposure to VPA can induce social deficits, creating a preclinical model for studying autism. thetransmitter.orgmdpi.comnih.govijpsonline.com Research has shown that R(+)-7-Hydroxy-DPAT hydrobromide can rescue these social deficits in VPA-exposed zebrafish. thetransmitter.org This finding suggests a potential therapeutic role for compounds targeting the dopamine system in addressing the social impairments associated with neurodevelopmental disorders like autism. thetransmitter.org The ability of R(+)-7-Hydroxy-DPAT hydrobromide and other similar drugs to reverse these deficits highlights the crucial involvement of specific dopamine receptors in social functioning. thetransmitter.org

Table 2: Effects of R(+)-7-Hydroxy-DPAT Hydrobromide on Social Behavior in Zebrafish

| Model | Behavioral Effect of R(+)-7-Hydroxy-DPAT Hydrobromide | Observed Changes |

|---|---|---|

| Wild-Type Zebrafish | Increased sociability thetransmitter.org | Increased proximity to conspecifics, increased tail beating, rapid swimming, more frequent and quicker turns thetransmitter.org |

| Valproic Acid-Induced Autism Model | Rescue of social deficits thetransmitter.org | Reversal of social impairments induced by VPA exposure thetransmitter.org |

Influence on Drug-Seeking Behavior and Addiction Mechanisms

The properties of R(+)-7-Hydroxy-DPAT hydrobromide as a dopamine receptor agonist have led to investigations into its influence on the mechanisms underlying drug addiction and relapse.

As a D3 receptor partial agonist, R(+)-7-Hydroxy-DPAT has shown therapeutic potential in preclinical models of relapse-like substance-seeking behavior. nih.gov D3 receptor partial agonists are of interest because they may compensate for the low dopamine tone and reduce cravings during withdrawal. nih.gov However, a challenge with many D3 receptor partial agonists is that they can induce pharmacological sequestration and desensitization of the receptor. nih.gov For instance, 7-OH-DPAT can cause a significant percentage of D3 receptor sequestration. nih.gov

In studies examining its interaction with other drugs of abuse, low doses of R(+)-7-OH-DPAT have been found to attenuate the conditioned place preference (CPP) produced by d-amphetamine. nih.gov As mentioned previously, it also attenuates cocaine-CPP, which is thought to be due to the stimulation of D2/D3 autoreceptors in the mesolimbic pathway. nih.gov Furthermore, its ability to attenuate morphine-induced hyperlocomotion suggests an interaction with the opioid system's effects on dopamine-mediated behaviors. nih.gov These findings collectively point to a modulatory role for R(+)-7-Hydroxy-DPAT hydrobromide in the neurobiological circuits that drive drug-seeking behavior, primarily through its action on D3 and D2 receptors.

Impact on Cocaine Addiction Studies in Animal Models

R(+)-7-Hydroxy-DPAT hydrobromide has been a subject of investigation in animal models of cocaine addiction, yielding complex and dose-dependent outcomes on cocaine-seeking behaviors. In studies involving rats trained to self-administer cocaine, the acute administration of low doses of R(+)-7-Hydroxy-DPAT hydrobromide has been shown to attenuate cocaine-seeking behavior. Conversely, higher doses have demonstrated a biphasic effect, initially reducing and subsequently increasing the seeking of cocaine. nih.gov

The timing of administration in relation to cocaine exposure and testing plays a critical role in the observed effects. Repeated administration of R(+)-7-Hydroxy-DPAT hydrobromide has been found to increase cocaine-seeking behavior when given immediately before cocaine priming. However, when a significant time window (17-23 hours) follows the repeated administration, a reduction in both cocaine-seeking behavior and the re-establishment of cocaine self-administration is observed. nih.gov These findings suggest a time-dependent modulation of the incentive motivation for cocaine, with a transient increase followed by a more prolonged decrease. nih.gov

Self-Administration Paradigms in Animal Models of Addiction

In self-administration paradigms, which are designed to model the voluntary intake of drugs, R(+)-7-Hydroxy-DPAT hydrobromide has shown varied effects. In rats with a history of cocaine self-administration, pretreatment with the compound has been observed to enhance the reinforcing properties of cocaine. This is evidenced by a leftward shift in the cocaine self-administration dose-effect function, meaning that lower doses of cocaine become more effective at maintaining self-administration behavior. nih.gov

Interestingly, while R(+)-7-Hydroxy-DPAT hydrobromide can substitute for cocaine in maintaining responding in cocaine-experienced rhesus monkeys, it is not readily self-administered by cocaine-naive monkeys. This suggests that a history of cocaine exposure may alter the neurobiological systems in a way that confers reinforcing properties to R(+)-7-Hydroxy-DPAT hydrobromide. The difficulty in initiating self-administration in naive animals may indicate a lower primary abuse liability compared to cocaine.

Interactive Data Table: Effects of R(+)-7-Hydroxy-DPAT Hydrobromide on Cocaine-Related Behaviors in Animal Models

| Study Focus | Animal Model | Key Findings | Reference |

| Cocaine-Seeking Behavior | Rats | Acute low doses (0.01-0.1 mg/kg) attenuated cocaine-seeking. A high dose (1.0 mg/kg) initially attenuated, then increased seeking. Repeated administration (1.0 mg/kg) followed by a 17-23 hour delay attenuated cocaine-seeking and re-establishment of self-administration. | nih.gov |

| Cocaine Self-Administration | Rats | Subcutaneous pretreatment (0.1-0.4 mg/kg) shifted the cocaine self-administration dose-effect curve to the left, enhancing the reinforcing effects of cocaine. | nih.gov |

Contributions to Neurodegenerative Disease Research

Based on a comprehensive review of available scientific literature, there is no direct research evidence to detail the contributions of R(+)-7-Hydroxy-DPAT hydrobromide to neurodegenerative disease research within the specific scopes outlined below.

Neurorestorative Potential in Parkinson's Disease Models

No studies were identified that specifically investigated the neurorestorative potential of R(+)-7-Hydroxy-DPAT hydrobromide in animal models of Parkinson's disease.

No data was found regarding the effect of R(+)-7-Hydroxy-DPAT hydrobromide on the restoration of nigrostriatal pathway integrity, as measured by markers such as tyrosine hydroxylase, in preclinical models of Parkinson's disease.

While some studies have examined the effects of R(+)-7-Hydroxy-DPAT hydrobromide on locomotor activity in normal animals, no research could be located that assesses its ability to improve locomotor behavior in established animal models of Parkinson's disease. nih.gov

There is no available research on the effect of R(+)-7-Hydroxy-DPAT hydrobromide on amphetamine-induced ipsilateral rotations, a key behavioral measure in unilateral lesion models of Parkinson's disease.

Enhancement of Contralateral Paw Performance in Staircase Tests

The staircase test is a widely utilized behavioral assessment in preclinical rodent models to evaluate skilled motor function, specifically forelimb reaching and grasping. mdbneuro.com This apparatus typically consists of a central platform from which the animal can reach down onto a series of steps on either side to retrieve food pellets. mdbneuro.com In models of unilateral brain injury, such as the 6-hydroxydopamine (6-OHDA) model of Parkinson's disease, a deficit in the performance of the contralateral paw (the paw opposite to the lesioned brain hemisphere) is a common and quantifiable outcome. mdbneuro.com This test is sensitive for detecting impairments in fine motor control and is often used to assess the efficacy of therapeutic interventions. mdbneuro.com

While direct studies specifically investigating the effect of R(+)-7-Hydroxy-DPAT hydrobromide on contralateral paw performance in the staircase test are not prominently available in the current body of scientific literature, the compound's known effects on motor activity in dopamine-depleted animals provide a strong basis for its potential impact. For instance, 7-OH-DPAT has been shown to dose-dependently reverse the akinesia (a state of motor inactivity) in mice treated with reserpine, a compound that depletes dopamine stores. nih.gov This motor-stimulant action in a dopamine-depleted state is mediated by postsynaptic dopamine D2 receptors. nih.gov Given that the 6-OHDA model also results in a profound loss of dopamine, leading to motor deficits, it is plausible that the D2 and D3 receptor agonist activity of R(+)-7-Hydroxy-DPAT could ameliorate such impairments, which would be reflected as an enhancement of contralateral paw performance in the staircase test.

Neuroprotective Effects on Dopaminergic Neurons

The neurotoxin 6-hydroxydopamine (6-OHDA) is extensively used to create animal models of Parkinson's disease. wikipedia.org When injected into specific brain regions, such as the substantia nigra pars compacta (SNc) or the medial forebrain bundle, 6-OHDA is taken up by dopamine and norepinephrine (B1679862) transporters into catecholaminergic neurons. wikipedia.org Inside the neurons, it generates reactive oxygen species, leading to oxidative stress and the selective destruction of these neurons, particularly the dopaminergic neurons of the SNc that are critically lost in Parkinson's disease. wikipedia.orgnih.gov This unilateral lesioning results in motor impairments on the contralateral side of the body and provides a robust model for testing potential neuroprotective therapies. nih.govnih.gov

R(+)-7-Hydroxy-DPAT has been studied in the context of these 6-OHDA-induced lesions. Research using in vivo microdialysis in conscious rats has demonstrated that after a 6-OHDA lesion, the striatum exhibits supersensitization to dopamine agonists. nih.gov In these lesioned animals, local infusion of 7-OH-DPAT produced a concentration-dependent decrease in acetylcholine (B1216132) release, an effect that was significantly more pronounced than in non-lesioned animals. nih.gov This finding indicates that the compound is active at the remaining, and likely upregulated, D3 receptors on striatal neurons post-lesion. nih.gov While this particular study focused on acetylcholine modulation, the demonstration of potent activity in a 6-OHDA-lesioned brain is a prerequisite for any potential neuroprotective or restorative therapy aimed at the surviving dopaminergic system. The ability of agonists like R(+)-7-Hydroxy-DPAT to stimulate these supersensitive receptors is a key mechanism explored for functional recovery in Parkinson's disease models.

Table 1: Effects of 7-OH-DPAT in a 6-OHDA Lesion Model

| Model System | Compound | Key Finding | Implication |

| 6-OHDA-lesioned rats (conscious) | 7-OH-DPAT | Potentiated, concentration-dependent decrease in striatal acetylcholine release. nih.gov | Demonstrates functional supersensitivity of D3 receptors post-lesion and the compound's activity in a disease-relevant state. nih.gov |

Neurogenesis, the process of generating new neurons, persists in specific regions of the adult brain, most notably the subgranular zone (SGZ) of the dentate gyrus in the hippocampus and the subventricular zone (SVZ). This process can be quantified by labeling dividing cells with markers like bromodeoxyuridine (BrdU) or Proliferating Cell Nuclear Antigen (PCNA). There is growing interest in how neurodegenerative processes and therapeutic agents might influence this endogenous repair mechanism.

Currently, there is a lack of direct scientific studies investigating the effects of R(+)-7-Hydroxy-DPAT hydrobromide on cell proliferation and neurogenesis using markers such as BrdU or PCNA. However, research has established a link between the integrity of the dopaminergic system and hippocampal cell proliferation. Unilateral 6-OHDA lesions of the substantia nigra pars compacta in rats have been shown to significantly decrease the number of BrdU-positive cells in the SGZ of the hippocampus on the same side as the lesion. plos.org This suggests that the loss of dopaminergic input can negatively impact the rate of neurogenesis. plos.org

Furthermore, other neurotransmitter systems are known to modulate this process. For example, serotonin (B10506) (5-HT) has been demonstrated to mediate the stimulation of cell proliferation in the adult dentate gyrus. nih.gov While R(+)-7-Hydroxy-DPAT is recognized for its high affinity for dopamine D3 and D2 receptors, its structural isomer, 8-OH-DPAT, is a potent 5-HT1A receptor agonist. This highlights the complex interplay of monoamine systems in regulating neurogenesis. The impact of dopaminergic lesions on cell proliferation provides a strong rationale for future studies to determine if dopamine agonists like R(+)-7-Hydroxy-DPAT can rescue or modify this deficit.

Thermoregulatory System Modulation

Brown adipose tissue (BAT) is a specialized organ for non-shivering thermogenesis, the process of heat production in response to cold or dietary intake. nih.gov This process is primarily regulated by the sympathetic nervous system, which releases norepinephrine to act on β3-adrenergic receptors on brown adipocytes, initiating a cascade that leads to heat generation. nih.gov

The modulation of BAT thermogenesis by central neurotransmitter systems is an active area of research. Specifically, the serotonergic system plays a significant role. The 5-HT1A receptor agonist, 8-OH-DPAT, which is a structural isomer of 7-OH-DPAT, has been shown to inhibit BAT thermogenesis. nih.govnih.gov This inhibitory effect is thought to occur through the activation of 5-HT1A autoreceptors in the rostral raphe pallidus nucleus (rRPa), which reduces the activity of BAT-controlling sympathetic premotor neurons. nih.govnih.gov

Exposure to a cold environment triggers a rapid defensive response, including the activation of the sympathetic nervous system to stimulate BAT thermogenesis. nih.govphysiology.org This cold-evoked activation is driven by a central neural pathway that originates from skin temperature sensors and involves key brain regions such as the preoptic area (POA), the dorsomedial hypothalamic nucleus (DMH), and the rostral raphe pallidus nucleus (rRPa), which contains the sympathetic premotor neurons that directly control BAT. nih.gov

Microinjection of the 5-HT1A agonist 8-OH-DPAT into the rRPa has been demonstrated to completely block the increases in BAT sympathetic nerve activity and temperature that are normally evoked by skin cooling. nih.gov This finding firmly establishes that the serotonergic system, via 5-HT1A receptors in the medullary raphe, can powerfully attenuate the central command for cold-defense thermogenesis. nih.gov

Given that R(+)-7-Hydroxy-DPAT hydrobromide acts primarily on dopamine receptors and not serotonin receptors, it is not expected to attenuate cold-evoked sympathetic activation of BAT through the same 5-HT1A-mediated mechanism as 8-OH-DPAT. wikipedia.org While 7-OH-DPAT does induce hypothermia, its specific effects on the sympathetic outflow to BAT during a cold challenge have not been extensively characterized. nih.gov Further research is required to determine if and how dopaminergic stimulation by R(+)-7-Hydroxy-DPAT modulates the specific neural pathways that govern cold-evoked thermogenic responses.

Table 2: Comparison of 7-OH-DPAT and 8-OH-DPAT on Thermoregulation

| Compound | Primary Receptor Target | Effect on Body Temperature | Known Mechanism in BAT Regulation |

| R(+)-7-Hydroxy-DPAT | Dopamine D3/D2 wikipedia.org | Hypothermia nih.gov | Not fully elucidated; presumed to be dopamine-mediated. |

| 8-OH-DPAT | Serotonin 5-HT1A nih.gov | Hypothermia nih.gov | Inhibits cold-evoked sympathetic activation of BAT via 5-HT1A receptors in the rostral raphe pallidus. nih.gov |

Modulation of NMDA Receptor-Induced BAT Activation

The activation of brown adipose tissue (BAT), a key site for non-shivering thermogenesis, is significantly influenced by glutamatergic neurotransmission, particularly through the N-methyl-d-aspartate (NMDA) receptor. Preclinical studies have established that the administration of NMDA into specific central nervous system regions, such as the rostral raphe pallidus (rRPa), effectively triggers BAT thermogenesis. physiology.orgnih.gov This region is a critical node in the sympathetic outflow pathway to BAT. nih.gov

Dopaminergic systems exert a modulatory influence on these thermoregulatory pathways. Research has identified a direct interaction between dopamine receptor activation and NMDA-induced BAT activity. physiology.org Specifically, the dopamine D2/D3 receptor agonist R(+)-7-Hydroxy-DPAT hydrobromide has been shown to inhibit BAT thermogenesis. physiology.org In a key preclinical study using rat models, local nanoinjection of 7-OH-DPAT into the rostral raphe pallidus area was found to inhibit the sympathetic activation of BAT that was experimentally evoked by the direct activation of NMDA receptors in the same brain region. physiology.org This finding suggests that dopaminergic input, via receptors targeted by 7-OH-DPAT, can act as a brake on the excitatory glutamatergic signals that drive heat production in brown adipose tissue.

Table 1: Preclinical Findings on the Interaction of 7-OH-DPAT and NMDA-Induced BAT Activation | Model/Method | Key Finding | Implication | Reference | | :--- | :--- | :--- | :--- | | Anesthetized Rat Model | Nanoinjection of 7-OH-DPAT into the rostral raphe pallidus (rRPa). | Inhibited the increase in BAT sympathetic nerve activity and temperature previously evoked by NMDA injection into the rRPa. | 7-OH-DPAT modulates the central pathways controlling BAT thermogenesis by inhibiting the effects of NMDA receptor stimulation. | physiology.org | | Anesthetized Rat Model | Microinjection of NMDA into the rRPa. | Produced significant increases in BAT sympathetic nerve activity and BAT temperature. | Confirms that NMDA receptor activation in the rRPa is a potent stimulus for BAT thermogenesis. | nih.gov |

D3 Receptor-Mediated Hypothermic Responses

The administration of R(+)-7-Hydroxy-DPAT hydrobromide consistently produces a state of hypothermia, or lowered body temperature, in preclinical animal models. nih.gov This effect has been a central focus of research aimed at understanding the role of specific dopamine receptor subtypes in thermoregulation. Given that 7-OH-DPAT is a synthetic compound developed as a dopamine receptor agonist with a notable selectivity for the D3 receptor subtype, it was initially proposed that its hypothermic effects were mediated primarily through this receptor. nih.govwikipedia.org

However, subsequent and more definitive investigations have challenged the hypothesis that D3 receptor stimulation is solely responsible for this physiological response. nih.gov Studies utilizing D3 receptor-deficient (knockout) mice have been particularly revealing. In these experiments, R(+)-7-OH-DPAT was found to be as potent and effective at inducing hypothermia in mice lacking the D3 receptor as it was in their wild-type counterparts. nih.gov This critical finding strongly indicates that the presence of the D3 receptor is not a requirement for the compound's hypothermic action.

The current scientific consensus suggests that the hypothermic effects of R(+)-7-OH-DPAT are not the result of selective D3 receptor stimulation. nih.gov Instead, it is likely that the response involves the compound's activity at other dopamine receptors, particularly the D2 receptor, or through more complex interactions within the central thermoregulatory networks. nih.gov

Advanced Research Methodologies and Techniques Employed

In vivo Behavioral Assays for Complex Phenotypes

In vivo assays are crucial for understanding how a compound affects the behavior of a living organism in its entirety.

Rodent models are fundamental in assessing the impact of neuroactive compounds on motor activity. Studies involving 7-OH-DPAT in rats have used automated activity monitors to quantify various aspects of locomotion. When microinjected directly into specific brain regions, the compound elicits distinct, dose-dependent effects on movement.

For instance, microinjections into the nucleus accumbens have been shown to potentiate horizontal movement and rearing at lower concentrations, while higher concentrations can lead to an initial suppression of movement followed by potentiation. Conversely, injections into the ventral tegmental area (VTA) tended to attenuate horizontal movement at high doses. These studies suggest that the compound's influence on motor function is highly dependent on the specific neural circuit engaged.

Table 1: Effects of Intra-accumbens 7-OH-DPAT Microinjection on Rat Locomotor Activity

| Parameter | Low Dose Effect | High Dose Effect |

|---|---|---|

| Horizontal Movement | Potentiation | Biphasic (attenuation then potentiation) |

| Rearing Time | Potentiation | Attenuation |

| Stereotypy Time | Attenuation | Attenuation |

This table summarizes general findings on the dose-dependent effects of 7-OH-DPAT on motor behaviors when injected into the nucleus accumbens of rats.

In mice, 7-OH-DPAT has been observed to suppress typical behaviors and induce frozen postures at lower doses, an effect attributed to the activation of dopamine (B1211576) autoreceptors. At higher doses, or in dopamine-depleted mice, it can stimulate motor activity, an action thought to be mediated by postsynaptic dopamine D2 receptors.

Zebrafish have emerged as a powerful model for studying the pharmacology of social behavior. Advanced platforms like ZeChat, which uses unsupervised deep learning, allow for high-resolution characterization of complex social interactions without human bias. This system automatically classifies high-dimensional and dynamic social behavioral phenotypes.

Using the ZeChat platform, researchers have screened neuroactive compounds and discovered that dopamine D3 agonists, including R(+)-7-Hydroxy-DPAT hydrobromide, have a stimulative effect on zebrafish sociality. These compounds were found to rescue social deficits in a zebrafish model of autism induced by valproic acid. nih.gov

Treatment with these D3 agonists resulted in a distinct behavioral "fingerprint." nih.gov The fish were more inclined to remain in close proximity to a companion, exhibited more frequent tail beating and rapid swimming, and made quicker and more frequent turns compared to control fish. nih.gov This automated, high-throughput approach provides a nuanced understanding of how compounds like 7-OH-DPAT modulate social behavior. nih.govnih.gov

Electrophysiological Techniques

Electrophysiology allows for the direct measurement of neuronal activity, providing insights into how a compound modulates neural communication at a cellular level.

In vivo microiontophoresis is a technique that involves the application of minute amounts of a substance directly onto the surface of a neuron while its electrical activity is being recorded. In studies of 7-OH-DPAT, iontophoretically applied (+)-7-OH-DPAT was used to assess its effect on neurons in the caudate-putamen and nucleus accumbens of rats. The technique revealed that the compound causes current-dependent inhibitions of the firing of these neurons, demonstrating its direct inhibitory action on postsynaptic cells in these regions. nih.gov

Extracellular unitary (or single-unit) recordings are used to measure the action potentials (firing) of individual neurons in living animals. This technique has been instrumental in characterizing the effects of 7-OH-DPAT on dopamine systems.

Systemic administration of 7-OH-DPAT has been shown to potently and completely inhibit the firing of dopamine neurons in both the substantia nigra pars compacta (A9) and the ventral tegmental area (A10). nih.gov These findings indicate a powerful inhibitory effect on the activity of midbrain dopamine neurons. nih.govnih.gov The active enantiomer, (+)-7-OH-DPAT, was found to be two to three times more potent than the racemic mixture. nih.gov These results suggest that the compound's effects are mediated by the stimulation of dopamine autoreceptors, which regulate the activity of dopamine neurons. nih.gov

Neurochemical and Molecular Biological Approaches

These approaches investigate the effects of a compound on the chemical processes and molecular components of the brain. Studies on 7-OH-DPAT have focused on its influence on dopamine synthesis and its interaction with specific receptor subtypes.

Research has shown that 7-OH-DPAT inhibits the enzyme tyrosine hydroxylase, which is a critical step in the synthesis of dopamine. nih.gov It also reduces the accumulation of dihydroxyphenylalanine (DOPA), the precursor to dopamine, in both extrapyramidal and limbic regions of the rat brain. nih.gov This indicates that the compound acts on D2 and/or D3 autoreceptors to decrease the rate of dopamine production. nih.gov

Molecular dynamics simulations and live-cell biosensor assays have further dissected the interaction between the enantiomers of 7-OH-DPAT and the D2 receptor. nih.gov These studies revealed that the R-enantiomer, R(+)-7-Hydroxy-DPAT, binds in a specific orientation that allows it to interact with key residues in transmembrane helices 5 and 6 of the receptor. nih.gov This contrasts with the S-enantiomer, which binds in an inverted position. nih.gov This differential binding at the molecular level helps to explain the distinct functional outcomes and signaling profiles of the two enantiomers. nih.gov

Table 2: Inhibitory Effect of 7-OH-DPAT on DOPA Accumulation In Vivo

| Brain Region | Receptor Model | Finding |

|---|---|---|

| Extrapyramidal & Limbic Tissue | Autoreceptor model | Inhibition of DOPA accumulation without consistent regional selectivity. nih.gov |

| Limbic vs. Striatal Tissue | Postsynaptic receptor model | Some limbic selectivity observed. nih.gov |

This table summarizes research findings on the neurochemical effects of 7-OH-DPAT on dopamine synthesis in different rat brain regions. nih.gov

Microdialysis for Neurotransmitter Release Quantification

Microdialysis is a powerful in vivo technique used to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions. This method has been instrumental in characterizing the impact of R(+)-7-Hydroxy-DPAT on neurochemical dynamics.

Studies utilizing microdialysis have demonstrated that R(+)-7-Hydroxy-DPAT can modulate the release of key neurotransmitters. For instance, administration of the compound has been shown to decrease the release of dopamine in the nucleus accumbens and striatum. nih.govnih.gov This inhibitory effect on dopamine release is a key finding, suggesting that R(+)-7-Hydroxy-DPAT acts on presynaptic D3 autoreceptors to regulate dopaminergic activity. nih.govnih.gov

Furthermore, research has explored its influence on other neurotransmitter systems. Experiments in rat striatal synaptosomes revealed that 7-OH-DPAT inhibits the evoked release of acetylcholine (B1216132). nih.gov This effect was found to be mediated by presynaptic D2-like dopamine receptors and involves an increase in potassium conductance. nih.gov Interestingly, the inhibitory effect of 7-OH-DPAT on acetylcholine release was abolished in the presence of high potassium concentrations. nih.gov Additionally, studies in PC12 cells have shown that 7-OH-DPAT can inhibit the release of norepinephrine (B1679862). nih.gov

The table below summarizes the effects of R(+)-7-Hydroxy-DPAT on neurotransmitter release as determined by microdialysis and related techniques.

| Neurotransmitter | Brain Region/System | Effect of R(+)-7-Hydroxy-DPAT | Reference |

| Dopamine | Nucleus Accumbens, Striatum | Decrease | nih.govnih.gov |

| Acetylcholine | Striatum | Decrease (evoked release) | nih.gov |

| Norepinephrine | PC12 Cells | Decrease | nih.gov |

Immunohistochemistry and Immunofluorescence for Cellular Markers

Immunohistochemistry and immunofluorescence are crucial techniques for visualizing the distribution and abundance of specific proteins and cellular markers within tissues. While direct studies employing these methods to investigate the effect of R(+)-7-Hydroxy-DPAT on markers of cell proliferation like PCNA (Proliferating Cell Nuclear Antigen) and BrdU (Bromodeoxyuridine) are not extensively detailed in the provided search results, the broader context of dopamine receptor agonist research suggests their potential application. These techniques are vital for understanding the cellular and neurogenic implications of D3 receptor activation.

Genetic Knockout Models for Receptor Function Elucidation

The use of genetic knockout models, particularly D3 receptor knockout mice, has been pivotal in dissecting the specific functions mediated by the dopamine D3 receptor and confirming the in vivo selectivity of ligands like R(+)-7-Hydroxy-DPAT.

Studies comparing the behavioral effects of 7-OH-DPAT in wild-type and D3 receptor knockout mice have provided conclusive evidence for its D3 receptor-mediated actions. nih.gov For example, 7-OH-DPAT was shown to inhibit locomotion in wild-type mice when placed in a novel environment, an effect that was absent in D3 receptor knockout mice. nih.gov This demonstrates that the observed motor inhibition is a direct consequence of D3 receptor stimulation. nih.gov These findings have been crucial in resolving controversies regarding the in vivo selectivity of 7-OH-DPAT. nih.gov

The development of D3 receptor knockout models has been a significant step forward in dopamine research, helping to overcome the challenges posed by the lack of highly selective D3 receptor ligands and conflicting data on the behavioral phenotype of these animals. nih.gov The table below highlights key findings from studies using D3 receptor knockout mice to investigate the function of R(+)-7-Hydroxy-DPAT.

| Experimental Model | Key Finding | Implication | Reference |

| D3 Receptor Knockout Mice | 7-OH-DPAT inhibits novelty-stimulated locomotion in wild-type but not in knockout mice. | Confirms the in vivo D3 receptor selectivity of 7-OH-DPAT for this behavioral effect. | nih.gov |

| D3 Receptor Knockout Mice | At low doses, 7-OH-DPAT has no behavioral effect in habituated wild-type or knockout mice. | Establishes conditions for using 7-OH-DPAT as a selective D3 receptor agonist in vivo. | nih.gov |

Future Directions and Unexplored Research Avenues for R + 7 Hydroxy Dpat Hydrobromide

Elucidating D3 Receptor-Specific Mechanisms in Complex Neuropsychiatric Disorders

The dopamine (B1211576) D3 receptor is a significant target in the study of various neuropsychiatric and neurodegenerative diseases, including schizophrenia, depression, Parkinson's disease, and substance use disorders. mdpi.comnih.govnih.gov The high selectivity of R(+)-7-Hydroxy-DPAT hydrobromide makes it an ideal probe to isolate and understand the specific contributions of D3 receptor signaling in the pathophysiology of these conditions.

Future research will focus on using this compound to unravel the precise role of D3 receptors within distinct neural circuits. For example, investigations will aim to clarify how D3 receptor activation in limbic brain regions, such as the nucleus accumbens, influences reward, motivation, and emotional regulation, which are core domains affected in many of these disorders. mdpi.com The D3 receptor modulates glutamatergic pathways from the prefrontal cortex to subcortical areas, and R(+)-7-Hydroxy-DPAT hydrobromide can be used to study this interaction, which is critical for cognitive functions that are often impaired in schizophrenia. nih.gov Studies using animal models have already shown that D3 agonists like 7-OH-DPAT can produce antidepressant effects. wikipedia.org By employing R(+)-7-Hydroxy-DPAT hydrobromide in sophisticated behavioral paradigms, researchers can further delineate the receptor's role in cognitive and emotional processes. nih.gov

Table 1: Investigated Roles of D3 Receptor in CNS Disorders

| Disorder | Implication of D3 Receptor |

| Schizophrenia | Target for antipsychotic drugs; involved in cognitive deficits and negative symptoms. mdpi.comnih.gov |

| Drug Addiction | Modulates motivation, reactivity to drug cues, and relapse behavior. nih.gov |

| Parkinson's Disease | D3R agonists (e.g., pramipexole) are used for treatment; receptor levels change with disease progression. wikipedia.orgnih.gov |

| Depression | D3R agonists show antidepressant-like effects in preclinical models. mdpi.comwikipedia.org |

Investigating Novel Signal Transduction Pathways Mediated by D3 Receptor Activation

While the D3 receptor is classically known to signal through Gαi/o proteins to inhibit adenylyl cyclase, a growing body of evidence suggests its signaling is far more complex. nih.govnih.gov Future work will pivot towards uncovering non-canonical signaling pathways activated by D3 agonists like R(+)-7-Hydroxy-DPAT hydrobromide.

A key area of interest is the concept of biased agonism , where a ligand can preferentially activate one signaling cascade over another (e.g., G-protein-dependent vs. β-arrestin-dependent pathways). mdpi.comnih.gov Research has shown that D3 receptor-mediated regulation of certain ion channels can occur through a β-arrestin-dependent mechanism, independent of G-protein coupling. mdpi.com Investigating how R(+)-7-Hydroxy-DPAT hydrobromide engages these different pathways is crucial. This could explain the diverse and sometimes opposing behavioral effects observed with D3 agonists. Furthermore, studies are exploring how D3 receptors interact with other proteins, such as Ca2+/calmodulin-dependent protein kinase II (CaMKII), which can directly bind to and phosphorylate the receptor, thereby regulating its function. nih.govwustl.edu Elucidating these novel protein-protein interactions and signaling networks will provide a more nuanced understanding of D3 receptor function. nih.gov

Table 2: D3 Receptor Signaling Pathways

| Pathway Type | Mediator | Downstream Effect | Reference |

| Canonical | Gαi/o protein | Inhibition of adenylyl cyclase | nih.gov |

| Non-Canonical | β-arrestin | Regulation of ion channels, potential for distinct cellular outcomes | mdpi.com |

| Non-Canonical | CaMKII | Phosphorylation and inhibition of receptor function | nih.govwustl.edu |

| Non-Canonical | Akt/mTOR | Regulation of protein synthesis and synaptic plasticity | nih.govtandfonline.com |

Exploring Stereospecificity and Enantiomeric Differences in D3 Receptor Agonism

The chemical structure of a drug, particularly its stereochemistry, is a critical determinant of its pharmacological activity. For 7-OH-DPAT, the R(+) enantiomer (the subject of this article) displays markedly higher affinity and selectivity for the D3 receptor compared to its S(-) counterpart. This stereospecificity is fundamental to its utility as a research tool.

Future research must continue to explore the structural basis for this difference. High-resolution cryo-electron microscopy (cryo-EM) structures of the D3 receptor bound to different agonists have already provided significant insights into ligand binding and receptor activation. nih.gov Similar structural studies comparing the binding of R(+)-7-Hydroxy-DPAT and its S(-) enantiomer could reveal the specific molecular interactions that confer its high potency and selectivity. Research has already highlighted that the chirality of D3R-targeting pharmacophores is key to improving potency, selectivity, and G-protein signaling bias. nih.gov Understanding these enantiomeric differences at a molecular level is essential for the rational design of next-generation D3 receptor ligands with potentially improved therapeutic profiles and fewer off-target effects.

Development of Advanced Preclinical Models for Translational Research

Bridging the gap between laboratory findings and clinical applications requires robust and predictive preclinical models. mdpi.com While traditional rodent models have been informative, future research will benefit from the development and use of more advanced models to study the effects of R(+)-7-Hydroxy-DPAT hydrobromide.

Genetically engineered models, such as D3 receptor knockout (D3R-KO) mice , have been instrumental in confirming the receptor's role in specific behaviors, such as those related to opioid seeking. nih.gov Future studies could employ conditional knockout models to delete the D3 receptor in specific cell types or brain regions, allowing for a more precise dissection of its function in complex neural circuits. Furthermore, the use of PET imaging in combination with postmortem transcriptome analysis is an example of an advanced technique to validate D3 receptor distribution and binding in the brain. nih.gov Integrating pharmacological challenges with R(+)-7-Hydroxy-DPAT hydrobromide into these advanced models will be critical for validating the D3 receptor as a therapeutic target and for predicting the clinical efficacy of novel D3-active compounds. nih.gov

Integration with "Omics" Technologies for Comprehensive Molecular Profiling

The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to understanding the global molecular changes induced by D3 receptor activation. Future studies should leverage these technologies to map the comprehensive molecular fingerprint of R(+)-7-Hydroxy-DPAT hydrobromide's action.

Transcriptomics: Analyzing changes in messenger RNA (mRNA) expression following D3 receptor activation can identify entire gene networks that are modulated. nih.gov

Proteomics: Untargeted phosphoproteomics can reveal unique phosphorylation patterns on the D3 receptor and its downstream signaling partners induced by specific agonists. mdpi.com This can help decipher the mechanisms of biased agonism. Proteomic studies can also identify novel protein-protein interactions. wustl.edu

Metabolomics: Investigating how D3 activation alters the cellular metabolic profile can provide insights into the functional consequences of receptor signaling, for example, by modulating pathways like Akt/mTOR which are critical for protein synthesis and cell viability. nih.govtandfonline.com

By combining these multi-omics datasets, researchers can construct detailed models of the D3 receptor signalome. This systems-level approach will not only dramatically expand our fundamental knowledge but may also uncover novel biomarkers to predict treatment response and identify new targets for drug development within the D3 receptor pathway.

Q & A

Q. What is the pharmacological profile of R(+)-7-Hydroxy-DPAT hydrobromide, and how does its receptor selectivity impact experimental design?

R(+)-7-Hydroxy-DPAT hydrobromide is a selective dopamine D3 receptor (D3DR) agonist with high affinity for D3 over D2 receptors. However, cross-reactivity with 5-HT7 receptors (pKi = 6.6) has been observed, necessitating careful controls in studies targeting D3-specific pathways . To confirm D3-mediated effects, researchers should co-administer selective D3 antagonists like U 99194 maleate and compare results with D2/5-HT1A-specific agonists/antagonists (e.g., 8-OH-DPAT for 5-HT1A). Receptor binding assays under controlled ionic conditions (e.g., varying Na+ concentrations) can further validate selectivity .

Q. What are the recommended protocols for preparing stable in vitro solutions of R(+)-7-Hydroxy-DPAT hydrobromide?

Dissolve the compound in DMSO to create a 50–100 mg/mL stock solution. For working concentrations (e.g., 5 mg/mL), sequentially mix 10% DMSO stock with 40% PEG300, 5% Tween-80, and 45% saline/ddH2O. If precipitation occurs, heat (≤50°C) or sonicate briefly. Always prepare fresh working solutions to avoid degradation, and validate solubility using dynamic light scattering (DLS) for nanoparticle-free formulations .

Q. How can researchers optimize in vivo administration of R(+)-7-Hydroxy-DPAT hydrobromide for behavioral studies?

For oral delivery, mix the compound with food or formulate it as a suspension using 0.5% methylcellulose. Intraperitoneal (IP) or subcutaneous (SC) routes are preferred for precise dosing. Behavioral paradigms like locomotor activity tests in rodents should be conducted 15–30 minutes post-administration, referencing protocols from Daly & Waddington (1993), who observed dose-dependent effects at 0.1–1.0 mg/kg . Include vehicle controls and monitor plasma half-life (t1/2) via LC-MS to correlate exposure with behavioral outcomes.

Advanced Research Questions

Q. How can researchers resolve contradictory data on D3 receptor-mediated signaling in different neuronal populations?

Contradictions may arise from regional differences in receptor density or coupling efficiency. Use in situ hybridization or immunohistochemistry to map D3DR expression in target tissues. Combine electrophysiological recordings (e.g., patch-clamp) with selective antagonists to isolate D3-specific currents. For behavioral studies, employ conditional D3DR knockout models or RNA interference to validate mechanistic links .

Q. What advanced analytical methods are suitable for identifying off-target interactions of R(+)-7-Hydroxy-DPAT hydrobromide?

Chemical proteomics approaches, such as cell thermal shift assays (CETSA) or isothermal dose-response (ITDR) , can quantify target engagement and detect off-target binding. Pair these with LC-MS/MS-based proteomics to profile protein interaction networks. For tissue distribution studies, use mass spectrometry imaging (MSI) to spatially resolve compound localization and correlate it with pharmacodynamic readouts .

Q. How should researchers address batch-to-batch variability in R(+)-7-Hydroxy-DPAT hydrobromide for reproducible results?

Request certificates of analysis (CoA) detailing purity (>98%), salt content, and residual solvents. For sensitive assays (e.g., calcium flux), perform orthogonal validation via NMR or HPLC-UV. Pre-test each batch in a pilot experiment (e.g., receptor binding assay) and normalize data to a reference standard .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in R(+)-7-Hydroxy-DPAT hydrobromide studies?

Use nonlinear regression models (e.g., log[agonist] vs. response) to calculate EC50 values. For behavioral data with multiple time points, apply mixed-effects models or Tukey-Kramer post hoc tests to account for inter-subject variability. Report effect sizes and confidence intervals to enhance reproducibility .

Q. How can pharmacokinetic (PK) parameters of R(+)-7-Hydroxy-DPAT hydrobromide be accurately determined in preclinical models?

Conduct serial blood sampling after IP/IV administration and quantify plasma levels via LC-MS/MS. Use compartmental modeling (e.g., WinNonlin) to estimate AUC, Cmax, and t1/2. For tissue distribution, euthanize animals at staggered time points and analyze organ homogenates, ensuring correction for matrix effects .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.